Cas no 18110-87-7 (Methyl nigakinone)
Methyl nigakinone is a bioactive flavonoid derivative known for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Its chemical structure, featuring a methoxy-substituted quinone moiety, contributes to its reactivity and interaction with biological targets. This compound is of interest in medicinal chemistry research due to its ability to modulate cellular pathways and inhibit enzymes involved in oxidative stress and inflammation. Methyl nigakinone is typically synthesized through controlled organic reactions, ensuring high purity for experimental applications. Its stability and solubility profile make it suitable for in vitro and in vivo studies, particularly in exploring therapeutic agents for chronic diseases.

Methyl nigakinone structure
Methyl nigakinone 化学的及び物理的性質
名前と識別子
-
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy-
- 4,5-Dimethoxycanthin-6-one
- 4,5-Dimethoxy-6-oxo-6H-indolo<3.2.1-de><1.5>naphthyridin
- 4,5-Dimethoxy-canthin-6-on
- Methyl nigakinone
- Nigakinon-methylether
- [ "Methylnigakinone" ]
- Methylnigakinone
- 6H-indolo[3,2,1-de][1,5]naphthyridin-6-one, 4,5-dimethoxy-
- W1075
- C16996
- Q27151344
- 18110-87-7
- CHEMBL2386324
- CS-0017767
- E80581
- InChI=1/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H
- DTXSID90171076
- 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.0^{5,16.0^{10,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- CHEBI:80849
- B0005-171424
- PD196219
- HY-N1882
- AKOS032948585
- MS-23973
- DA-60310
-
- インチ: 1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3
- InChIKey: ATONBUGCNDSBBC-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C(N2C3=C([H])C([H])=C([H])C([H])=C3C3C([H])=C([H])N=C1C2=3)=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 280.08500
- どういたいしつりょう: 280.084792
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.4
- ふってん: 455.1°Cat760mmHg
- フラッシュポイント: 229°C
- 屈折率: 1.688
- PSA: 52.83000
- LogP: 2.45590
Methyl nigakinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | SBP00667-10mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98% | 10mg |
$230 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | SBP00667-5mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98% | 5mg |
$150 | 2023-09-19 | |
A2B Chem LLC | AA96575-1mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 1mg |
$637.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3013-50mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98.84% | 50mg |
¥ 6990 | 2024-07-20 | |
A2B Chem LLC | AA96575-5mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98% | 5mg |
$321.00 | 2024-01-02 | |
TargetMol Chemicals | TN3013-100mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98.84% | 100mg |
¥ 9420 | 2024-07-24 | |
TargetMol Chemicals | TN3013-50mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98.84% | 50mg |
¥ 6990 | 2024-07-24 | |
Chengdu Biopurify Phytochemicals Ltd | SBP00667-20mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | 98% | 20mg |
$370 | 2023-09-19 | |
ChemFaces | CFN99847-5mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | >=98% | 5mg |
$333 | 2023-09-19 | |
ChemFaces | CFN99847-5mg |
4,5-Dimethoxycanthin-6-one |
18110-87-7 | >=98% | 5mg |
$333 | 2021-07-22 |
Methyl nigakinone 関連文献
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J. E. Saxton Nat. Prod. Rep. 1987 4 591
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
-
J. E. Saxton Nat. Prod. Rep. 1989 6 1
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
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推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18110-87-7)4,5-Dimethoxycanthin-6-one

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:18110-87-7)Methyl nigakinone

清らかである:99%
はかる:5mg
価格 ($):897